1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C15H17N3 It is a piperidine derivative characterized by the presence of a benzyl group, a cyanomethyl group, and a carbonitrile group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the use of 4-cyanomethylpiperidine as a starting material, which is then benzylated using benzyl chloride in the presence of a base. This reaction can also be conducted in an aprotic solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and reaction parameters is crucial to ensure consistent quality and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(cyanomethyl)piperidine: Similar structure but lacks the carbonitrile group.
4-Cyanomethylpiperidine: Lacks the benzyl group.
1-Benzylpiperidine: Lacks both the cyanomethyl and carbonitrile groups.
Uniqueness
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is unique due to the presence of both the benzyl and cyanomethyl groups along with the carbonitrile functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYOUQLPFSKISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511392 | |
Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86945-27-9 | |
Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.